

N6-Methyl-xylo-adenosine: A Preliminary Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N6-Methyl-xylo-adenosine	
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Disclaimer: This document provides a summary of the currently available information on **N6-Methyl-xylo-adenosine**. A comprehensive review of scientific literature reveals a significant scarcity of published research specifically detailing the biological effects of this compound. Therefore, this guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a framework for future investigation based on the properties of related adenosine analogs.

Introduction

N6-Methyl-xylo-adenosine is a synthetic nucleoside analog characterized by a methyl group at the N6 position of the adenine base and a xylose sugar moiety.[1][2] Its structural similarity to adenosine suggests potential biological activity, positioning it as a compound of interest for therapeutic research.[3] However, it is crucial to distinguish **N6-Methyl-xylo-adenosine** from the extensively studied N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a critical role in regulating gene expression.[1][4] The vast majority of literature on "N6-methyladenosine" in the context of disease refers to the m6A RNA modification, not the xylo-adenosine analog.[1]

This guide will synthesize the limited available data on **N6-Methyl-xylo-adenosine**, present hypothesized signaling pathways based on its classification as an adenosine analog, and propose a general experimental framework for its characterization.

Physicochemical Properties



The fundamental properties of **N6-Methyl-xylo-adenosine** are compiled from various chemical supplier databases and foundational literature.[2][5]

Property	Value	Reference
Molecular Formula	C11H15N5O4	[5]
Molecular Weight	281.27 g/mol	[5]
CAS Number	65494-95-3	[5]
IUPAC Name	(2R,3R,4R,5R)-2- (hydroxymethyl)-5-[6- (methylamino)purin-9- yl]oxolane-3,4-diol	[5]
Synonyms	9-β-D-xylofuranosyl-N6- methyladenine, NSC 97113	[5]
Predicted Boiling Point	649.1±65.0°C	[5]
Predicted Density	1.85±0.1 g/cm³	[5]
Purity	≥95%	[5]
Appearance	Solid	[2]

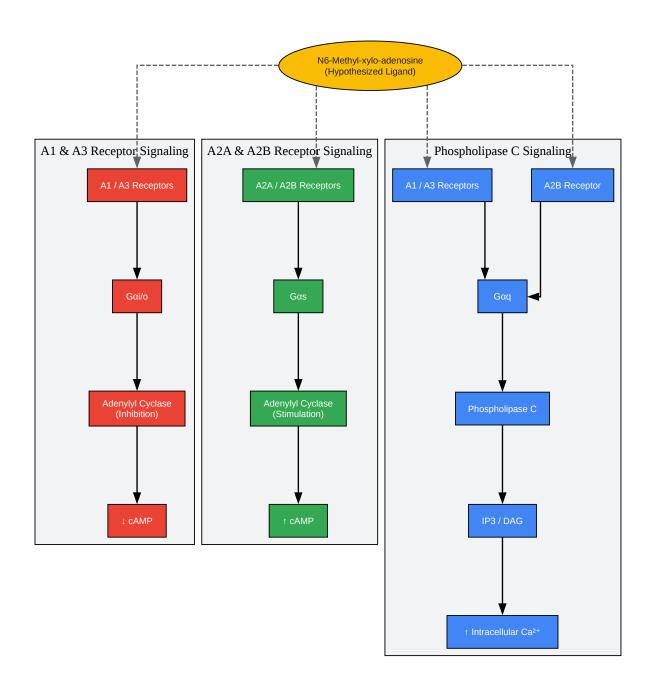
Hypothesized Biological Activity and Signaling Pathways

As an adenosine analog, **N6-Methyl-xylo-adenosine** is broadly categorized with compounds that have been investigated as smooth muscle vasodilators and for their potential to inhibit cancer progression.[3] The biological effects of adenosine are mediated through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6][7] These receptors are coupled to different G proteins and modulate intracellular signaling cascades, primarily by influencing adenylyl cyclase activity and cyclic AMP (cAMP) levels.[6]

Adenosine Receptor Signaling



The potential signaling pathways that **N6-Methyl-xylo-adenosine** could modulate, assuming it interacts with adenosine receptors, are outlined below.





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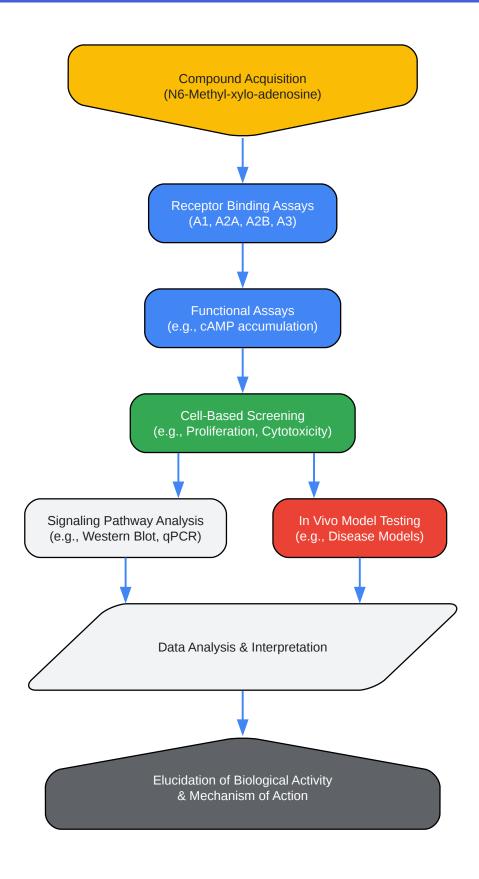
Hypothesized Adenosine Receptor Signaling Pathways for N6-Methyl-xylo-adenosine.

- A1 and A3 Receptor Pathways: Activation of these receptors typically involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6] Some studies also indicate that A1 and A3 receptors can couple to Gαq to activate the phospholipase C (PLC) pathway.[8]
- A2A and A2B Receptor Pathways: These receptors are generally coupled to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[6] The A2B receptor has also been shown to couple to Gαq, activating the PLC pathway.[8]

Proposed Experimental Workflow for Characterization

Due to the lack of specific published studies on **N6-Methyl-xylo-adenosine**, a structured experimental approach is required to elucidate its biological activity. The following workflow represents a general framework for the initial characterization of a novel adenosine analog.





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Proposed experimental workflow for the characterization of **N6-Methyl-xylo-adenosine**.



Detailed Methodologies for Key Experiments

The following are generalized protocols that can be adapted for the study of **N6-Methyl-xylo-adenosine**.

- 1. Receptor Binding Assays:
- Objective: To determine the binding affinity and selectivity of N6-Methyl-xylo-adenosine for the four adenosine receptor subtypes (A1, A2A, A2B, A3).
- Methodology:
 - Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human adenosine receptor subtypes.
 - Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, etc.).
 - Incubation: Incubate the membranes with the radioligand and varying concentrations of N6-Methyl-xylo-adenosine.
 - Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
 - Data Analysis: Determine the Ki (inhibitory constant) values by non-linear regression analysis of the competition curves.

2. cAMP Functional Assays:

- Objective: To determine the functional activity of N6-Methyl-xylo-adenosine at adenosine receptors by measuring its effect on cAMP levels.
- Methodology:
 - Cell Culture: Use cell lines expressing the adenosine receptor subtypes of interest (e.g., CHO or HEK293 cells).



- Cell Treatment: Treat the cells with varying concentrations of N6-Methyl-xylo-adenosine.
 For A1/A3 receptors, pre-treat with forskolin to stimulate adenylyl cyclase.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRFbased).
- Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.
- 3. Cell Proliferation/Cytotoxicity Assays:
- Objective: To evaluate the effect of N6-Methyl-xylo-adenosine on the viability and proliferation of various cell lines, particularly cancer cell lines.
- · Methodology:
 - Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with a range of concentrations of N6-Methyl-xyloadenosine for a specified period (e.g., 24, 48, 72 hours).
 - Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or resazurin-based assays.
 - Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Future Directions and Conclusion

The preliminary nature of the available data on **N6-Methyl-xylo-adenosine** underscores the need for foundational research to uncover its biological role and therapeutic potential. The primary distinction of this compound from the well-characterized m6A RNA modification must be a guiding principle in future studies to avoid misinterpretation of results.

The proposed experimental workflow provides a roadmap for researchers to systematically investigate the pharmacology of **N6-Methyl-xylo-adenosine**. By first establishing its binding



profile and functional activity at adenosine receptors, and subsequently exploring its effects in cellular models of disease, the scientific community can begin to build a comprehensive understanding of this novel compound. Such studies are essential to validate the hypothesized roles of **N6-Methyl-xylo-adenosine** in physiology and disease and to determine its potential as a lead compound for drug development.

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